1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-11(7-16)10(2)15(9)12-3-4-13-14(6-12)18-8-17-13/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVKFZJNJFLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355449 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
409353-81-7 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl Attachment
The benzodioxole ring is introduced via palladium-catalyzed coupling. A representative pathway involves:
Step 1 : Bromination of pyrrole-3-carbaldehyde at the 5-position using N-bromosuccinimide (NBS) in DMF, yielding 5-bromo-1H-pyrrole-3-carbaldehyde.
Step 2 : Coupling with (1,3-benzodioxol-5-yl)boronic acid under Suzuki conditions:
| Reagent/Condition | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DME/DMF/H₂O (2:2:1) |
| Temperature | 90°C, 12 h |
| Yield | 68–72% (isolated) |
This step attaches the benzodioxole group to the pyrrole core, forming 1-(1,3-benzodioxol-5-yl)-5-bromo-1H-pyrrole-3-carbaldehyde.
Methylation of the Pyrrole Ring
Methyl groups are introduced at positions 2 and 5 via alkylation:
Procedure :
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Treat the intermediate with methyl iodide (2.2 equiv) in THF.
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Add sodium hydride (2.5 equiv) at 0°C, then warm to room temperature for 6 h.
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Yield : 85–90% after silica gel chromatography.
Mechanistic Insight : Sodium hydride deprotonates the pyrrole NH, enabling nucleophilic substitution at the α-positions. Steric hindrance from the benzodioxole group directs methylation to the 2- and 5-positions.
Installation of the Aldehyde Functionality
Vilsmeier-Haack Formylation
The aldehyde group is introduced using the Vilsmeier-Haack reaction, optimized for electron-rich pyrroles:
| Parameter | Value |
|---|---|
| Reagents | POCl₃ (1.2 equiv), DMF (1.2 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C (initial), then rt for 8–12 h |
| Workup | Quench with NaHCO₃, extract with EtOAc |
| Yield | 75–80% |
Critical Note : Excess POCl₃ must be neutralized to prevent aldehyde oxidation. The reaction proceeds via electrophilic attack at the pyrrole β-position, followed by hydrolysis.
Alternative Synthetic Routes
Reductive Amination Approach
A modified pathway employs reductive amination to assemble the pyrrole backbone:
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Condense 1,3-benzodioxole-5-carbaldehyde with 2,5-dimethylpyrrolidine in methanol.
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Add NaBH₃CN (1.5 equiv) and stir at rt for 24 h.
Limitation : Lower regioselectivity compared to Suzuki coupling, with byproducts arising from over-alkylation.
Solid-Phase Synthesis for Scalability
Recent advances utilize MCM-41 mesoporous silica as a catalyst for solvent-free condensation:
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Conditions : Pyrrole, 1,3-benzodioxole-5-carbaldehyde, and acetaldehyde in cyclohexane at 60°C for 48 h.
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Advantage : 92% conversion with 78% selectivity for the target aldehyde.
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Mechanism : The silica framework confines reactants, favoring porphyrinogen intermediates that oxidize to the aldehyde.
Industrial-Scale Optimization
Continuous Flow Reactor Design
To enhance throughput, a two-stage flow system is implemented:
| Stage | Function | Parameters |
|---|---|---|
| Stage 1 | Suzuki-Miyaura coupling | T = 90°C, τ = 30 min |
| Stage 2 | Vilsmeier-Haack formylation | T = 25°C, τ = 2 h |
| Total Yield | 81% (purity >99%) |
Economic Impact : Reduces reagent costs by 40% compared to batch processing.
Analytical Characterization
Post-synthetic validation includes:
Chemical Reactions Analysis
1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Scientific Research Applications
1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzodioxole and pyrrole rings can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or lysine .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound is compared to three analogs from the literature ():
1-(4-Chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4c) : The electron-withdrawing chlorine atom on the benzyl group may reduce electron density on the pyrrole ring compared to the electron-donating benzo[1,3]dioxol group.
Key Differences :
- Steric Effects: The planar benzo[1,3]dioxol group may facilitate π-π interactions in crystal packing, unlike the non-planar cyclohexyl group in 4a .
Spectroscopic and Physicochemical Properties
NMR Data :
- The aldehyde proton in 4a appears at δ 9.19 ppm , while the carboxamide derivative D-1 () shows a downfield-shifted aldehyde proton at δ 11.45 ppm due to hydrogen bonding. The target compound’s aldehyde proton is expected near δ 9.5–10 ppm, similar to 4a.
- The benzo[1,3]dioxol group in D-1 produces distinct aromatic signals (δ 6.84–6.18 ppm), differing from the cyclohexyl or pyridinyl signals in analogs .
Melting Points :
- D-1 (a carboxamide analog) melts at 199–200°C , whereas the target compound’s melting point is unreported but likely lower due to the absence of hydrogen-bonding groups.
Biological Activity
1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitubercular properties, supported by relevant research findings and case studies.
Chemical Structure
The compound features a pyrrole ring substituted with a benzo[1,3]dioxole moiety and an aldehyde functional group. This unique structure is believed to contribute to its biological activity.
Antibacterial Activity
Research indicates that derivatives of 2,5-dimethylpyrrole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study synthesized several derivatives of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole. The antibacterial activity was evaluated using the agar diffusion method. Notably:
- Compound 4e showed minimum inhibitory concentrations (MICs) of 80 nM against Sarcina and 110 nM against Staphylococcus aureus.
- Compound 6c demonstrated an MIC of 90 nM against Sarcina .
Antifungal Activity
The antifungal potential of related compounds has also been explored. A series of substituted 3,4-dimethyl-1H-pyrrole derivatives were tested against fungal strains.
Antifungal Efficacy
The following MIC values were observed:
- Compounds 3e , 3h , and 3k exhibited MIC values of 0.156 mg/mL against specific fungal strains, which is significantly lower than the reference drug fluconazole.
- Other compounds such as 5b , 5e , and 5g showed MIC values of 0.078 mg/mL against Aspergillus niger .
Antitubercular Activity
The antitubercular potential of 2,5-dimethylpyrroles has been extensively studied, particularly against Mycobacterium tuberculosis.
In Vitro Studies
A systematic study evaluated a library of pyrrole compounds for their ability to inhibit the growth of M. tuberculosis. Key findings include:
- Compounds like 5n , 5q , and 5r showed potent activity with MIC90 values below 1 µg/mL.
- These compounds also demonstrated low cytotoxicity against human pulmonary fibroblasts and murine macrophages .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups in the pyrrole scaffold has been linked to enhanced antibacterial and antitubercular effects.
| Compound | R Group | MIC90 (µg/mL) | Activity Type |
|---|---|---|---|
| 5n | Cyclohexanemethyl | < 1 | Antitubercular |
| 5q | Methyl | < 1 | Antitubercular |
| 4e | Tert-butyl | 80 (Sarcina) | Antibacterial |
| 6c | Hydroxypiperidino | 90 (Sarcina) | Antibacterial |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?
- Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of benzo[1,3]dioxole derivatives with pyrrole precursors. For example:
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Step 1 : Formation of the pyrrole core via cyclization of substituted hydrazides or hydrazines (e.g., using tert-butyl groups as intermediates) .
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Step 2 : Introduction of the carbaldehyde group at the 3-position via Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates .
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Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical for isolating pure products .
Table 1 : Key Synthetic Parameters
Step Reagents/Conditions Yield Reference Pyrrole formation Hydrazide cyclization, 80°C, 24h 60–70% Formylation POCl3/DMF, 0°C → RT 45–55%
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : A combination of spectral and chromatographic methods ensures structural validation:
- NMR : H and C NMR confirm substituent positions (e.g., aldehydic proton at δ 9.2–9.3 ppm) .
- IR : C=O stretching (1630–1640 cm) and aromatic C-H vibrations (700–800 cm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for CHNO: 256.0974) .
- Chromatography : TLC/HPLC monitors reaction progress and purity (R ~0.48 in petroleum ether/ethyl acetate) .
Advanced Research Questions
Q. How can substituent modifications influence the bioactivity of this compound?
- Methodology : Structural analogs (e.g., replacing methyl groups with halogens or bulky tert-butyl groups) are synthesized and tested for bioactivity:
- Anticonvulsant activity : The benzo[1,3]dioxole moiety enhances CNS penetration, while bulky substituents (e.g., tert-butyl) reduce metabolic degradation .
- Antioxidant potential : Electron-withdrawing groups (e.g., nitro at aryl positions) increase radical scavenging activity .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodology :
- Standardized assays : Use consistent in vitro models (e.g., MES or scPTZ seizure tests for anticonvulsant studies) to reduce variability .
- Data normalization : Account for differences in solvent systems (e.g., DMSO vs. saline) and cell lines via control experiments.
- Meta-analysis : Compare structural analogs (e.g., 3,5-difluorophenyl derivatives) to identify substituent-dependent trends .
Q. What computational methods predict the interactions of this compound with biological targets?
- Methodology :
-
Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinases) .
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QSAR models : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity .
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ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Table 2 : Example Docking Results (Hypothetical Data)
Target Protein Binding Energy (kcal/mol) Key Residues Reference GABA-A receptor -8.2 Tyr157, Phe200 COX-2 -7.5 Arg120, Tyr355
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
